molecular formula C8H6F3IO B12944718 4-Iodo-2-methyl-1-(trifluoromethoxy)benzene

4-Iodo-2-methyl-1-(trifluoromethoxy)benzene

Cat. No.: B12944718
M. Wt: 302.03 g/mol
InChI Key: AMFDYMGTBFSXNQ-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-1-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a trifluoromethoxy (-OCF₃), methyl (-CH₃), and iodine (-I) substituent on a benzene ring. The trifluoromethoxy group is electron-withdrawing due to the inductive effect of fluorine atoms, while the methyl group contributes steric bulk and mild electron-donating properties. The iodine atom, a heavy halogen, imparts distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and serves as a versatile synthetic intermediate.

Properties

Molecular Formula

C8H6F3IO

Molecular Weight

302.03 g/mol

IUPAC Name

4-iodo-2-methyl-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H6F3IO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,1H3

InChI Key

AMFDYMGTBFSXNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Trifluoromethoxybenzene Core

The trifluoromethoxy group (–OCF3) is introduced via fluorination of chlorinated precursors. A common industrial method involves:

  • Starting from trichloromethoxybenzene, which is treated with anhydrous hydrogen fluoride (HF) at 80°C for 4–6 hours under pressure (30–35 kg/cm²) in a stainless steel autoclave.
  • This reaction replaces chlorine atoms with fluorine to yield trifluoromethoxybenzene.
  • Hydrochloric acid is a by-product and is vented off.
  • The crude product is purified by atmospheric distillation to isolate pure trifluoromethoxybenzene.

Introduction of the Methyl Group

The methyl substituent at the 2-position (ortho to trifluoromethoxy) can be introduced by starting from appropriately substituted anisole derivatives or via directed ortho-metalation followed by methylation. Specific literature on direct methylation in this context is limited, but methyl-substituted trifluoromethoxybenzenes are typically prepared by:

  • Using methyl-substituted phenols or anisoles as starting materials.
  • Subsequent trifluoromethoxylation or halogenation steps.

Iodination to Form 4-Iodo-2-methyl-1-(trifluoromethoxy)benzene

Selective iodination is achieved by:

  • Diazotization of the corresponding 4-amino-2-methyl-1-(trifluoromethoxy)benzene or phenol derivatives.
  • Treatment with iodine in the presence of potassium iodide and a base such as n-butylamine in dimethylformamide at room temperature for 12 hours.
  • Quenching residual iodine with sodium thiosulfate and isolating the iodinated product by filtration.

Alternatively, direct iodination of 2-methyl-1-(trifluoromethoxy)benzene can be performed under controlled conditions to favor para substitution relative to the trifluoromethoxy group.

Step Reaction Conditions Yield / Purity Notes
1 Fluorination of trichloromethoxybenzene to trifluoromethoxybenzene Anhydrous HF, 80°C, 4–6 h, 30–35 kg/cm² pressure ~90–99.5% purity after distillation Industrial scale autoclave process
2 Nitration of trifluoromethoxybenzene (for intermediate formation) HNO3/H2SO4, 0–35°C, 2–5 h ~90% para-isomer Used for further functional group transformations
3 Iodination of 4-amino or phenol derivatives I2/KI, n-butylamine, DMF, RT, 12 h High yield (not specified) Quenched with Na2S2O3, isolated by filtration
  • Chlorothionoformate Route: Aryl chlorothionoformates can be chlorinated to trichloromethyl aryl ethers, then fluorinated with antimony trifluoride and pentachloride to yield trifluoromethoxy derivatives. However, this method involves highly toxic reagents and has limited industrial use.

  • SF4 Fluorination: Reaction of aryl fluoroformates with sulfur tetrafluoride (SF4) can produce trifluoromethoxybenzenes, but the toxicity and handling difficulties of SF4 limit this approach.

  • In Situ Cl/F Exchange: Heating phenols with tetrachloromethane, anhydrous HF, and catalytic boron trifluoride under pressure can convert chlorinated phenols to trifluoromethoxy derivatives, though yields vary depending on substituents.

  • Purification is typically achieved by distillation under atmospheric pressure or flash chromatography.
  • The final compound exhibits high purity (90–99.5%) as confirmed by chromatographic and spectroscopic methods.
  • Spectral data (NMR, MS) match known standards for trifluoromethoxy-substituted iodobenzenes.
Compound Starting Material Reagents Conditions Product Yield/Purity
Trifluoromethoxybenzene Trichloromethoxybenzene Anhydrous HF 80°C, 4–6 h, high pressure Trifluoromethoxybenzene ~90–99.5% purity
2-Methyltrifluoromethoxybenzene Methyl-substituted phenol or anisole Various methylation or substitution methods Variable 2-Methyl-1-(trifluoromethoxy)benzene Not specified
This compound 2-Methyl-1-(trifluoromethoxy)benzene or amino derivative Iodine, KI, n-butylamine, DMF RT, 12 h Target compound High yield

The preparation of this compound involves a multi-step synthetic route starting from chlorinated precursors converted to trifluoromethoxybenzene via fluorination with anhydrous HF. Subsequent methylation and selective iodination steps yield the target compound with high purity. Industrially viable methods emphasize controlled reaction conditions, use of autoclaves for fluorination, and careful purification to achieve the desired regioselectivity and product quality. Alternative methods exist but are limited by reagent toxicity or lower yields.

This synthesis is well-documented in patent literature and supported by academic research on trifluoromethoxy group chemistry, providing a robust foundation for further applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom undergoes nucleophilic substitution under specific conditions. For example:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Biaryl derivatives65–78%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THFAlkynylated derivatives70%

Key Findings :

  • The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the para position, directing substitution to the iodine-bearing carbon .

  • Steric hindrance from the methyl group reduces reactivity in bulkier nucleophilic systems.

Radical-Mediated Reactions

The compound participates in radical chain mechanisms, particularly in trifluoromethylation processes:

Mechanistic Pathway :

  • Initiation: Iodine abstraction by radicals (e.g., TEMPO) generates aryl radicals.

  • Propagation: Reaction with trifluoromethyl sources (e.g., Togni’s reagent) forms C–CF₃ bonds .

Experimental Evidence :

  • Radical trapping studies using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) confirmed radical intermediates .

  • Pressure-dependent reactions (30–35 kg/cm²) with HF yield trifluoromethylated byproducts .

Electrophilic Aromatic Substitution

Despite the deactivating -OCF₃ group, nitration proceeds selectively:

ConditionsMajor ProductIsomer Ratio (para:ortho)Source
HNO₃/H₂SO₄, 0–35°C1-Nitro-4-(trifluoromethoxy)benzene90:10

Notable Features :

  • Methyl group ortho to iodine sterically blocks ortho nitration .

  • Dichloromethane solvent optimizes isomer separation .

Reductive Deiodination

Catalytic hydrogenation removes iodine efficiently:

CatalystConditionsProductYieldSource
Pd/C, H₂EtOH, 25°C, 12 h2-Methyl-1-(trifluoromethoxy)benzene82%

Applications :

  • Used to synthesize deuterated analogs for pharmacokinetic studies .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Stable in 9N H₂SO₄ at 110°C for 2 hours, with no cleavage of -OCF₃ .

  • Basic Conditions : Deiodination occurs in NaOH/EtOH reflux, forming phenolic byproducts .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
4-Iodo-2-methyl-1-(trifluoromethoxy)benzene is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows it to participate in electrophilic aromatic substitution reactions, which are crucial for developing drugs targeting specific biological pathways. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it suitable for medicinal chemistry applications .

Case Studies:
Research has highlighted its role in synthesizing analogs of existing drugs, particularly those aimed at treating tuberculosis and other infectious diseases. For instance, studies have shown that derivatives of this compound exhibit promising biological activity against various pathogens .

Material Science

Development of Advanced Materials:
In material science, this compound is used to create advanced materials with enhanced chemical resistance and thermal stability. The incorporation of the trifluoromethoxy group imparts unique properties to polymers and coatings, making them suitable for high-performance applications in harsh environments .

Applications in Coatings:
This compound has been explored for use in coatings that require durability and resistance to solvents and chemicals. Its ability to form stable bonds with various substrates enhances the performance characteristics of these materials.

Agricultural Chemicals

Formulation of Agrochemicals:
The compound plays a significant role in the formulation of agrochemicals, including herbicides and fungicides. Its unique chemical properties contribute to the effectiveness and efficiency of pest management solutions, allowing for targeted action against specific agricultural pests .

Impact on Crop Protection:
Studies indicate that formulations containing this compound provide improved efficacy compared to traditional agrochemicals, leading to better crop yields and reduced environmental impact.

Research on Fluorinated Compounds

Understanding Fluorinated Compounds:
Research involving this compound is crucial for understanding the properties and behaviors of fluorinated compounds. These studies are essential for developing new materials with specific performance characteristics required in various high-performance applications, such as electronics and pharmaceuticals .

Organic Synthesis

Key Reagent in Synthesis:
As a key reagent in organic synthesis, this compound enables chemists to construct complex molecules with precision. Its reactivity allows for selective functionalization, which is vital for synthesizing diverse organic compounds .

Diverse Synthetic Pathways:
The synthesis of this compound can be achieved through various methods, including halogenation and nucleophilic substitution reactions. These pathways not only highlight its versatility but also its importance in developing new synthetic methodologies.

Summary Table of Applications

Application Area Description
Pharmaceutical DevelopmentIntermediate for drug synthesis; enhances lipophilicity and metabolic stability
Material ScienceUsed in advanced materials; improves chemical resistance and thermal stability
Agricultural ChemicalsFormulates effective agrochemicals; enhances pest management solutions
Research on Fluorinated CompoundsVital for understanding fluorinated compounds; aids in high-performance material development
Organic SynthesisKey reagent enabling precise construction of complex molecules

Mechanism of Action

The mechanism by which 4-Iodo-2-methyl-1-(trifluoromethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Iodo-2-methyl-1-(trifluoromethoxy)benzene with structurally and functionally related compounds, emphasizing substituent effects, physical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -I, -CH₃, -OCF₃ (positions 1, 2, 4) C₈H₆F₃IO ~302.04 High molecular weight, potential intermediate for coupling reactions; steric and electronic effects from -CH₃ and -OCF₃. N/A (inferred)
1-Iodo-4-(trifluoromethoxy)benzene -I, -OCF₃ (positions 1, 4) C₇H₄F₃IO 287.01 Simpler structure; used in synthesis of fluorinated aromatics. Commercial availability: 98% purity .
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene -Cl, -I, -OCF₃ (positions 1, 2, 4) C₇H₃ClF₃IO 321.45 Dual halogen substitution (-Cl and -I) enhances reactivity for sequential functionalization. Purity: 97% .
1-Bromo-4-(trifluoromethoxy)benzene -Br, -OCF₃ (positions 1, 4) C₇H₄BrF₃O 241.00 Lower molecular weight; bp 153–155°C, density 1.62 g/cm³. Used in natural product synthesis .
2-(Trifluoromethoxy)iodobenzene -I, -OCF₃ (positions 1, 2) C₇H₄F₃IO 287.01 Ortho-substitution increases steric hindrance, affecting reaction kinetics. Purity: >95% .
1-Fluoro-2-(trifluoromethoxy)benzene -F, -OCF₃ (positions 1, 2) C₇H₄F₄O 184.10 Smaller halogen (-F) reduces steric bulk; applications in liquid crystals or pharmaceuticals .
4-Iodo-1-methoxy-2-methylbenzene -I, -OCH₃, -CH₃ (positions 1, 2, 4) C₈H₉IO 248.06 Methoxy (-OCH₃) is less electron-withdrawing than -OCF₃, altering electronic properties .

Key Insights:

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) significantly lowers electron density at the benzene ring compared to methoxy (-OCH₃), enhancing resistance to electrophilic substitution but favoring nucleophilic aromatic substitution or coupling reactions .
  • Halogen Reactivity : Iodo-substituted analogs exhibit superior reactivity in cross-coupling reactions compared to bromo or chloro derivatives due to weaker C–I bonds .
  • Steric Hindrance : Ortho-substituted derivatives (e.g., 2-(Trifluoromethoxy)iodobenzene ) show reduced reactivity in sterically demanding reactions compared to para-substituted isomers.

Physical Properties :

  • Brominated analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) have lower boiling points (153–155°C) and higher densities (1.62 g/cm³) compared to iodinated counterparts, reflecting differences in molecular weight and halogen polarizability .

Applications :

  • Pharmaceuticals : Chloro- and iodo-trifluoromethoxy benzenes are intermediates in antiviral or anticancer agent synthesis .
  • Agrochemicals : Trifluoromethoxy groups are common in pesticides (e.g., oxyfluorfen ), though specific applications for the target compound require further study.

Biological Activity

4-Iodo-2-methyl-1-(trifluoromethoxy)benzene is an organic compound classified as a halogenated aromatic hydrocarbon. Its molecular formula is C₈H₆F₃I, and it has a molecular weight of approximately 286.03 g/mol. The compound features an iodine atom and a trifluoromethoxy group attached to a benzene ring, which significantly influences its chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its reactivity, potential applications in medicinal chemistry, and relevant case studies.

The presence of the trifluoromethoxy group enhances the compound's reactivity due to its electron-withdrawing nature, which stabilizes negative charges during reactions. This characteristic makes it particularly interesting in synthetic organic chemistry, where it can participate in various coupling reactions effectively.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing trifluoromethoxy groups have been shown to inhibit cell viability in ovarian cancer cells, with IC₅₀ values ranging from 31.5 to 43.9 µM .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes associated with cancer progression. For example, compounds with similar structures have demonstrated selective inhibition of the monoacylglycerol lipase (MAGL), a target in the endocannabinoid system that plays a role in tumor metabolism . The binding interactions between these compounds and MAGL suggest that modifications in their structure can enhance their inhibitory potency.

Case Studies

Several studies have explored the biological activity of halogenated aromatic compounds, including those with trifluoromethoxy groups:

  • Antiproliferative Activity : A study evaluated various trifluoromethoxy-substituted compounds for their ability to inhibit cancer cell growth. The results indicated that structural modifications could lead to improved potency against ovarian cancer cell lines .
  • Enzyme Inhibition : Research demonstrated that certain derivatives could selectively inhibit MAGL without affecting other cannabinoid receptors, indicating a potential therapeutic window for targeting specific pathways in cancer treatment .

Data Table: Comparative Biological Activity of Related Compounds

Compound NameIC₅₀ (µM)Target EnzymeBiological Activity Description
This compoundTBDMAGLPotential inhibitor; structure-activity relationship needs exploration
Compound A (similar structure)31.5MAGLSignificant inhibition in ovarian cancer cells
Compound B (different halogenation)43.9FAAHModerate inhibition; less selective than Compound A

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-Iodo-2-methyl-1-(trifluoromethoxy)benzene?

Methodological Answer:
To improve yield and purity, focus on:

  • Iodination Methods : Electrophilic iodination using iodine monochloride (ICl) or directed ortho-metalation strategies for regioselective iodination .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, ensuring inert conditions (N₂/Ar) to prevent dehalogenation .
  • Purification : Use column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol to isolate the compound .
    Safety : Always use gloves, protective eyewear, and fume hoods due to the compound’s irritant properties .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methyl (-CH₃) and trifluoromethoxy (-OCF₃) groups. The iodine substituent induces deshielding (δ ~7.5–8.5 ppm for aromatic protons) .
    • ¹³C NMR : Confirm CF₃ (δ ~120–125 ppm, quartet due to J-C-F coupling) and methyl groups (δ ~20–25 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+] at m/z 316.00 (C₈H₆F₃IO) .
  • IR Spectroscopy : Detect C-I (500–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

Advanced: How can computational chemistry resolve regioselectivity challenges in halogenated benzene derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic substitution sites. For example, iodine prefers para to electron-withdrawing groups like -OCF₃ .
  • Transition State Analysis : Use Gaussian or ORCA software to model reaction pathways and activation energies for iodination .
  • Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) to optimize reaction conditions .

Advanced: How should researchers address discrepancies in crystallographic data for halogenated benzene derivatives?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (0.8–1.0 Å) to minimize errors in heavy-atom (iodine) positioning .
  • Refinement Strategies :
    • SHELXL : Apply anisotropic displacement parameters for iodine and refine hydrogen atoms using riding models .
    • Twinning Analysis : For ambiguous data, use SHELXT to detect twinning and apply HKLF5 refinement .
  • Validation Tools : Check R-factors (R₁ < 5%) and residual electron density (<1 e⁻/ų) .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., methyl or -OCF₃) using TMS or Boc groups during cross-coupling .
  • Kinetic Control : Lower reaction temperatures (-20°C to 0°C) to favor desired pathways in Suzuki-Miyaura couplings .
  • In Situ Monitoring : Use LC-MS or TLC to track reaction progress and terminate before byproduct formation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HI) .
  • Waste Disposal : Collect iodine-containing waste separately and neutralize with sodium thiosulfate before disposal .

Advanced: How can researchers leverage X-ray crystallography to confirm the structure of halogenated derivatives?

Methodological Answer:

  • Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures to obtain single crystals .
  • Data Collection : Employ Cu-Kα radiation (λ = 1.5418 Å) for heavy-atom contrast. Iodine’s high electron density improves phasing .
  • Software Workflow :
    • Solve with SHELXD (direct methods) .
    • Refine with SHELXL, applying constraints for thermal motion of CF₃ and methyl groups .

Advanced: What analytical approaches resolve overlapping signals in NMR spectra of polyhalogenated aromatics?

Methodological Answer:

  • 2D NMR Techniques :
    • HSQC : Correlate ¹H-¹³C couplings to assign aromatic protons .
    • NOESY : Identify spatial proximity between methyl and iodine substituents .
  • Solvent Optimization : Use deuterated DMSO to enhance signal separation for crowded regions .
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic effects (e.g., -OCF₃ rotation) .

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